3-(Dimethylaminomethyl)-7-azaindole
Overview
Description
3-(Dimethylaminomethyl)-7-azaindole, also known as this compound, is a useful research compound. Its molecular formula is C10H13N3 and its molecular weight is 175.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 173968. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Azaindoles : It is instrumental in synthesizing 3-substituted-4- and 6-azaindoles from ortho-methyl-nitropyridines in a convenient one-pot process (Zhu et al., 2006).
Excited-State Double Proton Transfer Studies : It serves as a model compound to investigate the intrinsic excited-state double proton transfer dynamics in 7-azaindole analogues (Yu et al., 2002).
Potential in Organic Synthesis : Recognized as a novel azaoxindole compound, it holds potential applications in organic synthesis (Daisley & Hanbali, 1975).
Use in OLEDs and Coordination Chemistry : 7-azaindolyl derivatives, including this compound, are noted for their excellent blue emission properties in organic light-emitting diodes (OLEDs) and their rich coordination chemistry with various elements (Zhao & Wang, 2010).
Role in Anticancer Agents : It acts as the carrier ligand in a new anticancer platinum(II) agent (Morzyk-Ociepa et al., 2015).
Proton Transfer Reaction Studies : The substitution of a dimethylamino group in the 7-azaindole dimer drastically affects the excited-state double proton transfer reaction (Zhang et al., 2007).
Molecular Interaction Studies : It is used in studying molecular interactions, such as in 7-azaindolewater complexes for investigating the rotational structure of molecules (Nakajima et al., 1997).
Ultraviolet Mutagenic Effects in DNA : The biprotonic phototautomerism in 7-azaindole dimers, including this compound, might provide insights into ultraviolet mutagenic effects in DNA (al-Taylor et al., 1969).
Preparation of Substituted Azaindoles : It can be prepared by forming an azaindole ring and introducing substituents using electrophilic reagents, demonstrating its versatility in chemical synthesis (Prokopov & Yakhontov, 1978).
Rapid Preparation in Medicinal Chemistry : The microwave-assisted synthesis of 7-azaindoles, including this compound, allows for rapid and efficient preparation of diverse building blocks in medicinal chemistry (Schirok, 2006).
Study of Proton Transfer Mechanisms : Its molecular symmetry control in the 3-methyl-7-azaindole dimer provides a notable example of switching between proton-transfer mechanisms (Catalán et al., 2006).
Structural Analysis using Theoretical Methods : The structures of 7-azaindole dimers, including this compound, can be analyzed using hybrid density functional theory and ab initio methods (Catalán et al., 2002).
Anticancer Properties : Compounds derived from 3-(Dimethylaminomethyl)-7-azaindole displayed promising anticancer properties competitive with doxorubicin (Lee et al., 2019).
Photophysical Studies : The phosphorescence of 7-azaindole dimers, including this compound, is influenced by the intramolecular heavy atom effect in certain tautomeric structures (Catalán, 2006).
Atom-Economical Synthesis of Bioactive Compounds : Biologically useful 7-azaindoles can be synthesized using a simple and atom-economical approach, leading to a library of interesting compounds (Philips et al., 2019).
Medium-Dependent Phototautomerism : The viability of two-proton phototautomerism in 7-azaindole dimer is medium-dependent, but a small tunneling contribution in photoinduced double proton transfer exists at low temperatures (Catalán, 2010).
Synthesis of Labelled Compounds : It is used in the synthesis of labelled compounds like porphobilinogen-9-14C, demonstrating its utility in the preparation of complex organic molecules (Valasinas & Diaz, 1978).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 7-azaindoles, have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 7-azagramine may interact with multiple targets in the body.
Mode of Action
It’s known that indole derivatives can bind with high affinity to multiple receptors, which can help in developing new useful derivatives . This suggests that 7-azagramine may interact with its targets through receptor binding, leading to various biological effects.
Biochemical Pathways
It’s known that indole derivatives can affect various biological activities This suggests that 7-azagramine may influence multiple biochemical pathways, leading to a wide range of downstream effects
Result of Action
Given the wide range of biological activities associated with indole derivatives , it’s plausible that 7-azagramine may have diverse molecular and cellular effects. These effects could potentially include changes in cell signaling, gene expression, and cellular metabolism, among others.
Properties
IUPAC Name |
N,N-dimethyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-13(2)7-8-6-12-10-9(8)4-3-5-11-10/h3-6H,7H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLCFQLBXWLHKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CNC2=C1C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10419386 | |
Record name | 7-azagramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10419386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5654-92-2 | |
Record name | 5654-92-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173968 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-azagramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10419386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Dimethylaminomethyl)-7-azaindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis method described for 7-azagramine?
A1: The research emphasizes a catalyst- and solvent-free multicomponent synthesis of 7-azagramine analogues via a Mannich type reaction [, ]. This is significant because it offers a potentially more environmentally friendly and cost-effective approach compared to traditional synthetic methods that may require metal catalysts or harsh solvents.
Q2: What can you tell us about the structure of 7-azagramine based on the provided information?
A2: While the papers don't delve into detailed spectroscopic data, we know that 7-azagramine, or 3-(Dimethylaminomethyl)-7-azaindole, is a heterocyclic compound. Its structure includes an indole ring with a nitrogen atom replacing carbon at the 7-position and a dimethylaminomethyl group substituted at the 3-position. Further spectroscopic characterization, such as NMR and mass spectrometry, would be needed to confirm its structure and purity.
Q3: Are there other research areas related to 7-azaindole derivatives mentioned in the papers?
A3: One of the papers briefly mentions "7-Azaindole derivatives" as a broader topic []. This suggests that 7-azagramine, being one such derivative, might share properties or potential applications with other compounds in this class. Further research on 7-azaindole derivatives would be needed to explore their potential biological activities and applications.
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